molecular formula C8H13NO B13333014 1-Azaspiro[4.4]nonan-6-one

1-Azaspiro[4.4]nonan-6-one

Cat. No.: B13333014
M. Wt: 139.19 g/mol
InChI Key: LTOHVYIUHGWICI-UHFFFAOYSA-N
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Description

1-Azaspiro[44]nonan-6-one is a unique spirocyclic compound characterized by a nitrogen atom incorporated into its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]nonan-6-one can be synthesized through several methods. One common approach involves the reaction of high propargyl alcohol as a raw material, followed by hydroxyl protection and 1,2 addition .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.4]nonan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Azaspiro[4.4]nonan-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.4]nonan-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[4.4]nonan-6-one stands out due to its specific ring structure and the presence of a nitrogen atom, which imparts unique chemical and biological properties. Its stability and resistance to reduction make it particularly valuable in various applications .

Properties

IUPAC Name

1-azaspiro[4.4]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-3-1-4-8(7)5-2-6-9-8/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOHVYIUHGWICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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